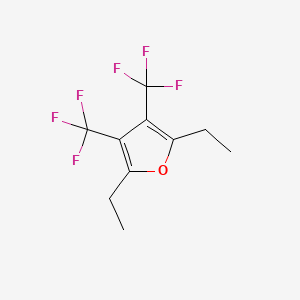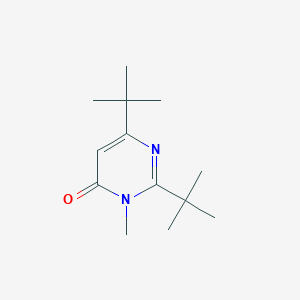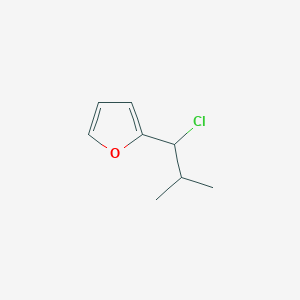
4-(3-Methylphenyl)cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylphenyl)cinnoline: is a chemical compound with the following properties:
Chemical Formula: CHN
Molecular Weight: 220.27 g/mol
CAS Number: 90141-91-6
Cinnolines are heterocyclic compounds containing a benzene ring fused to a pyridine ring. In this case, the cinnoline ring has a 3-methylphenyl substituent at position 4.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 4-(3-Methylphenyl)cinnoline. One common method involves cyclization of an appropriate precursor. For example:
- Cyclization of 3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate or piperidine as a catalyst.
- Alternatively, cyclization of 3-methylbenzaldehyde with ethyl cyanoacetate can yield the desired cinnoline ring.
Industrial Production: Industrial-scale production methods may involve more efficient and scalable processes, but specific details are proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Reactivity: 4-(3-Methylphenyl)cinnoline can undergo various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas over a metal catalyst can yield the corresponding tetrahydrocinnoline.
Substitution: Nucleophilic substitution reactions occur at the cinnoline nitrogen atom.
Oxidation: KMnO, HCrO
Reduction: H/Pd-C, NaBH
Substitution: Alkyl halides, amines
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding cinnoline N-oxide.
- Reduction produces tetrahydrocinnoline.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylphenyl)cinnoline finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (e.g., as anti-inflammatory agents).
Industry: Used in the synthesis of dyes and other fine chemicals.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 4-(3-Methylphenyl)cinnoline is unique due to its specific substitution pattern, it shares similarities with other cinnoline derivatives. Some similar compounds include:
- Cinnoline itself (without the 3-methylphenyl group)
- Other substituted cinnolines (e.g., 4-phenylcinnoline)
Eigenschaften
| 90141-91-6 | |
Molekularformel |
C15H12N2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-(3-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)14-10-16-17-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI-Schlüssel |
ICQFPEHTLQPTOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CN=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)


![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)

